molecular formula C17H15ClN2O5 B3752715 propyl 3-[(4-chloro-3-nitrobenzoyl)amino]benzoate

propyl 3-[(4-chloro-3-nitrobenzoyl)amino]benzoate

Cat. No.: B3752715
M. Wt: 362.8 g/mol
InChI Key: GGIGSGMKVKGGLU-UHFFFAOYSA-N
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Description

Propyl 3-[(4-chloro-3-nitrobenzoyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl ester group attached to a benzene ring, which is further substituted with a 4-chloro-3-nitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 3-[(4-chloro-3-nitrobenzoyl)amino]benzoate typically involves a multi-step process. One common method starts with the nitration of 4-chlorobenzoic acid to introduce the nitro group, followed by the conversion of the carboxylic acid to the corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with 3-aminobenzoic acid to form the amide linkage. Finally, esterification with propanol in the presence of an acid catalyst yields the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Propyl 3-[(4-chloro-3-nitrobenzoyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions

Major Products Formed

    Reduction: Propyl 3-[(4-amino-3-nitrobenzoyl)amino]benzoate

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 3-[(4-chloro-3-nitrobenzoyl)amino]benzoic acid and propanol

Scientific Research Applications

Propyl 3-[(4-chloro-3-nitrobenzoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propyl 3-[(4-chloro-3-nitrobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Propyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate
  • Propyl 3-[(4-chloro-2-nitrobenzoyl)amino]benzoate
  • Propyl 3-[(4-chloro-3-nitrobenzoyl)amino]benzoate

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and chloro groups on the benzoyl moiety enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

propyl 3-[(4-chloro-3-nitrobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O5/c1-2-8-25-17(22)12-4-3-5-13(9-12)19-16(21)11-6-7-14(18)15(10-11)20(23)24/h3-7,9-10H,2,8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIGSGMKVKGGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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